1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea
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Description
1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea, also known as BIPN or BIPN-142, is a chemical compound that has been studied for its potential therapeutic applications. This compound is a selective inhibitor of the protein phosphatase 2A (PP2A), which plays a critical role in regulating numerous cellular processes. In
Scientific Research Applications
Antimicrobial and Anti-proliferative Activities
A study explored the synthesis and evaluation of thiazolyl pyrazoline derivatives linked to a benzo[1,3]dioxole moiety, highlighting their significant antimicrobial and antiproliferative activities. The pyrazole derivative demonstrated notable efficacy against HCT-116 cancer cells, underscoring the potential of similar compounds in cancer research and therapy (Mansour et al., 2020).
Synthesis of Fluorescent Brighteners
Another research avenue is the development of novel synthetic methods for fluorescent compounds. A study on the facile synthesis of 2-(1,3-benzoxazol/benzothiazol-2-yl)-3H-benzo[f]chromen-3-one derivatives as blue fluorescent brighteners showcases the potential of such chemical structures in the creation of new materials with desirable optical properties for applications in bioimaging and diagnostics (Harishkumar et al., 2012).
Conformational Adjustments in Chemical Synthesis
Research on conformational adjustments over synthons of urea and thiourea based assemblies provides insights into the structural dynamics of such compounds. This knowledge is crucial for the design and synthesis of new chemical entities with tailored properties for specific applications (Phukan & Baruah, 2016).
Fluorescent Anion Chemosensors
The development of fluorescent and colorimetric anion chemosensors with high selectivity demonstrates the utility of these compounds in sensing applications. Such research could lead to advancements in environmental monitoring, medical diagnostics, and the detection of hazardous substances (Nayak et al., 2007).
Properties
IUPAC Name |
1-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-3-(naphthalen-1-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-22(26,17-9-10-19-20(11-17)28-14-27-19)13-24-21(25)23-12-16-7-4-6-15-5-2-3-8-18(15)16/h2-11,26H,12-14H2,1H3,(H2,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDUKJKGNCYHAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NCC1=CC=CC2=CC=CC=C21)(C3=CC4=C(C=C3)OCO4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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